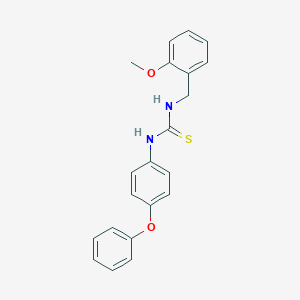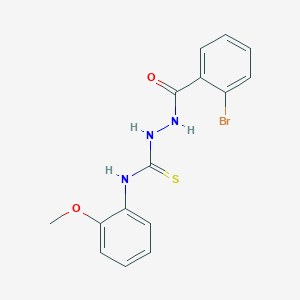![molecular formula C16H17N3O6S B215880 dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate, also known as DMOTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMOTC is a thiazolidine derivative that has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In
Mécanisme D'action
The mechanism of action of dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to have several biochemical and physiological effects. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the activity of histone deacetylases, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the activity of the NF-κB pathway, which leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to activate the AMPK pathway, which leads to the upregulation of glucose uptake and the downregulation of gluconeogenesis in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has several advantages for lab experiments. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is a small molecule that can be easily synthesized and purified. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to have promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
However, dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate also has some limitations for lab experiments. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has poor solubility in water, which can limit its use in some experiments. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate research. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Future studies should focus on the safety and efficacy of dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate in humans. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate could also be tested in combination with other drugs to enhance its therapeutic effects. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate could also be modified to improve its solubility and bioavailability.
Méthodes De Synthèse
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate can be synthesized through a multistep reaction involving the condensation of 2-amino-4-methylthiazole with ethyl acetoacetate, followed by the reaction with dimethyl oxalate and sodium ethoxide. The final product is obtained through the hydrolysis of the diester with sodium hydroxide. The purity of dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Propriétés
Nom du produit |
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
|---|---|
Formule moléculaire |
C16H17N3O6S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H17N3O6S/c1-17-16-19-12(20)7-11(26-16)13(21)18-10-5-8(14(22)24-2)4-9(6-10)15(23)25-3/h4-6,11H,7H2,1-3H3,(H,18,21)(H,17,19,20) |
Clé InChI |
YILQVMRYAKFPHN-UHFFFAOYSA-N |
SMILES isomérique |
CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES |
CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canonique |
CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)





![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)